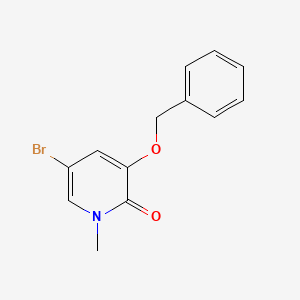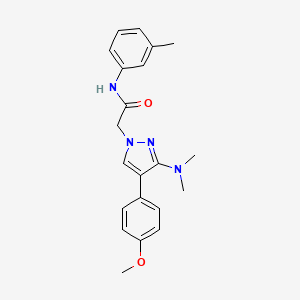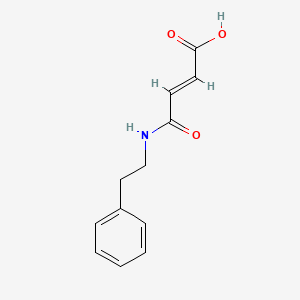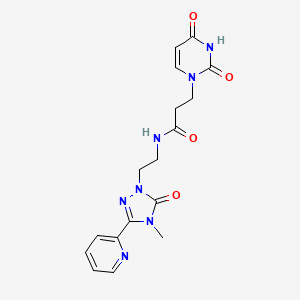![molecular formula C13H18FNO B2961806 N-[(3-Fluoro-2-methylphenyl)methyl]-1-(oxolan-3-yl)methanamine CAS No. 2460749-54-4](/img/structure/B2961806.png)
N-[(3-Fluoro-2-methylphenyl)methyl]-1-(oxolan-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(3-Fluoro-2-methylphenyl)methyl]-1-(oxolan-3-yl)methanamine” is a chemical compound with the CAS Number: 2460749-54-4 . It has a molecular weight of 223.29 and its IUPAC name is N-(3-fluoro-2-methylbenzyl)-1-(tetrahydrofuran-3-yl)methanamine . The compound is intended for research use only.
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C13H18FNO/c1-10-12(3-2-4-13(10)14)8-15-7-11-5-6-16-9-11/h2-4,11,15H,5-9H2,1H3 . This code represents the molecular structure of the compound.Aplicaciones Científicas De Investigación
Chemical Synthesis and Drug Development
N-[(3-Fluoro-2-methylphenyl)methyl]-1-(oxolan-3-yl)methanamine, due to its unique chemical structure, plays a significant role in the synthesis of various pharmacologically active compounds. For instance, compounds similar in structure have been developed as neurokinin-1 receptor antagonists, showcasing their potential in treating emesis and depression due to their high affinity and solubility in water, making them suitable for both intravenous and oral administration (Harrison et al., 2001). Similarly, derivatives have been identified as potent and selective Met kinase inhibitors, demonstrating complete tumor stasis in pre-clinical models, which underscores their significance in cancer therapy (Schroeder et al., 2009).
Environmental Impact and Detection
The environmental persistence and detection of similar compounds are critical for assessing their impact on ecosystems. For example, studies on the herbicides dimethenamid and flufenacet, which share structural similarities, have led to the development of methods for their detection in natural water, highlighting the need for monitoring chemical pollutants (Zimmerman et al., 2002).
Biological and Pharmaceutical Research
In biological and pharmaceutical research, analogs of this compound have been utilized to explore therapeutic potentials and mechanisms of action in various diseases. The synthesis and characterization of compounds for the treatment of Alzheimer's disease, with properties such as acetylcholinesterase and monoamine oxidase inhibitory activities, demonstrate the broader application of these chemical frameworks in developing treatments for neurodegenerative diseases (Kumar et al., 2013).
Analytical Techniques and Characterization
The development of analytical techniques for characterizing compounds and their metabolites is another significant application area. For example, the synthesis and characterization of a novel 1,3-Dithiolane Compound show the ongoing efforts in understanding and utilizing these compounds' chemical properties for various applications (Zhai Zhi-we, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(3-fluoro-2-methylphenyl)methyl]-1-(oxolan-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-10-12(3-2-4-13(10)14)8-15-7-11-5-6-16-9-11/h2-4,11,15H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTQUCHERWFUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CNCC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2961725.png)




![(E)-3-(2-chlorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2961731.png)
![2-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2961735.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B2961738.png)


![7-chloro-N-(4-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961744.png)
![N-(4-fluorobenzyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2961745.png)